4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that features a unique thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of 4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy and methoxy groups: These groups can be introduced via alkylation reactions using ethyl and methyl halides, respectively.
Oxidation: The oxidation of the thieno[3,4-c]pyrazole core to introduce the oxido group.
Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction with an appropriate benzoyl chloride derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxido group, converting it back to a thioether.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Scientific Research Applications
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxido group and the thieno[3,4-c]pyrazole core are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include other thieno[3,4-c]pyrazole derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of the ethoxy and methoxy groups, along with the oxido functionality, distinguishes this compound from its analogs, potentially offering unique advantages in specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-17-8-4-14(5-9-17)21(25)22-20-18-12-29(26)13-19(18)23-24(20)15-6-10-16(27-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXXBUFQBRJMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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